1-(3-chlorophenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
This compound features a fused pyrrolo-triazole-dione core with substituents at the 1- and 5-positions: a 3-chlorophenyl group and a 3,5-dimethylphenyl group. The chlorophenyl moiety likely enhances electron-withdrawing properties, while the dimethylphenyl group contributes steric bulk and lipophilicity.
Properties
IUPAC Name |
3-(3-chlorophenyl)-5-(3,5-dimethylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2/c1-10-6-11(2)8-14(7-10)22-17(24)15-16(18(22)25)23(21-20-15)13-5-3-4-12(19)9-13/h3-9,15-16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRRLIBRHLUKPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines. The mechanism involves the induction of apoptosis and disruption of cell cycle progression .
Anti-inflammatory Effects
In silico studies suggest that the compound may act as a 5-lipoxygenase inhibitor. This activity is crucial for developing anti-inflammatory drugs targeting conditions like asthma and arthritis .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria makes it a candidate for further development as an antibiotic agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of this compound. Variations in substituents on the phenyl rings significantly affect its biological activity. For instance, modifications on the chlorophenyl or dimethylphenyl groups can enhance potency or selectivity against specific targets .
Case Studies
- Case Study on Anticancer Activity
- Case Study on Anti-inflammatory Activity
Data Summary
Here is a summary table highlighting key findings related to the applications of this compound:
Comparison with Similar Compounds
Key Observations :
- Dimethylphenyl vs. Methyl Groups : The 3,5-dimethylphenyl substituent in the target compound likely increases lipophilicity (logP) relative to compounds with single methyl or methoxy groups, impacting membrane permeability .
Physicochemical and Pharmacological Properties
Lipophilicity and Solubility
- Target Compound: Predicted logP ~3.5–4.0 (estimated via SwissADME), comparable to triazolo-thiadiazines (logP ~3.8) but higher than pyrano-pyrazoles (logP ~2.5) due to dimethylphenyl hydrophobicity .
- Aqueous Solubility: Lower than carboxylic acid-containing analogs (e.g., triazolo-thiadiazine-7-carboxylic acid: >10 mg/mL) but higher than nonpolar derivatives like fipronil (: <1 mg/mL) .
Drug-Likeness
- Target Compound: Likely adheres to Lipinski’s rules (molecular weight <500, H-bond donors/acceptors ≤5/10). Similar to celecoxib in polar surface area (~90 Ų) but with higher aromatic ring count (4 vs.
Q & A
Q. What are the key synthetic steps for preparing pyrrolo-triazole-dione derivatives?
The synthesis typically involves a multi-step approach:
Core formation : Cyclization of precursor heterocycles (e.g., pyrrole and triazole rings) under reflux conditions.
Functionalization : Introduction of substituents (e.g., 3-chlorophenyl and 3,5-dimethylphenyl groups) via nucleophilic substitution or coupling reactions.
Post-modification : Acetylation or oxidation to install dione moieties.
Key conditions : Use polar aprotic solvents (DMF, acetonitrile) for solubility, and catalysts like Pd(PPh₃)₄ for coupling reactions. Reaction progress is monitored via TLC (Rf analysis) .
Q. Which analytical techniques validate structural integrity and purity?
- Purity : HPLC (C18 column, acetonitrile/water gradient) quantifies impurities (<1% threshold) .
- Structural confirmation :
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 450.1) .
- Crystallography : Single-crystal X-ray diffraction for absolute stereochemistry (if crystalline) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in triazole-pyrrole fusion?
Methodology :
- Design of Experiments (DOE) : Systematically vary temperature (80–120°C), solvent (DMF vs. THF), and catalyst loading (0.5–5 mol%).
- Case study : Increasing Pd(PPh₃)₄ from 2 mol% to 5 mol% improved coupling efficiency by 30% in analogous triazole syntheses .
- Troubleshooting : Low yields may stem from moisture-sensitive intermediates; use anhydrous solvents and inert atmospheres .
Q. How to resolve contradictions in biological activity data across substituted analogs?
Approach :
SAR analysis : Compare substituent effects using a library of derivatives (Table 1).
Computational modeling :
- Docking studies : Assess binding affinity to target proteins (e.g., kinases) via AutoDock Vina.
- MD simulations : Evaluate stability of ligand-protein complexes over 100 ns trajectories.
Q. What computational strategies predict regioselectivity in triazole ring formation?
- Quantum mechanics : Calculate transition state energies (DFT, B3LYP/6-31G*) to identify kinetically favored pathways .
- Machine learning : Train models on historical reaction data to predict optimal conditions (e.g., solvent, catalyst) for new analogs .
Contradiction Analysis
Q. Conflicting solubility reports in polar vs. nonpolar solvents: How to validate?
Method :
- Solubility screening : Use a standardized protocol (shake-flask method) in 12 solvents (e.g., DMSO, ethanol, hexane).
- UV-Vis quantification : Measure absorbance at λₘₐₓ to calculate saturation concentrations.
Finding : Discrepancies arise from polymorphic forms; amorphous phases show higher DMSO solubility (25 mg/mL) vs. crystalline (8 mg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
